molecular formula C9H10F6N2S B11083074 3-(tert-butylsulfanyl)-4,4-bis(trifluoromethyl)-4H-pyrazole

3-(tert-butylsulfanyl)-4,4-bis(trifluoromethyl)-4H-pyrazole

Cat. No.: B11083074
M. Wt: 292.25 g/mol
InChI Key: ZPROGTIACCYDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butylsulfanyl)-4,4-bis(trifluoromethyl)-4H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with tert-butylsulfanyl and bis(trifluoromethyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylsulfanyl)-4,4-bis(trifluoromethyl)-4H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The bis(trifluoromethyl) groups are introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of tert-Butylsulfanyl Group: The tert-butylsulfanyl group is typically introduced through a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfanyl)-4,4-bis(trifluoromethyl)-4H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(tert-butylsulfanyl)-4,4-bis(trifluoromethyl)-4H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and tert-butylsulfanyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-butylsulfanyl)-4,4-bis(trifluoromethyl)-4H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the tert-butylsulfanyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butylsulfanyl)-1-methyl-5-(3-trifluoromethyl-phenyl)-1H-pyridin-4-one: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    3-tert-Butylsulfanyl-pyridine-2-carbonitrile: Contains a pyridine ring and a nitrile group.

    2-(tert-Butylsulfanyl)-1H-benzoimidazole: Contains a benzimidazole ring with a tert-butylsulfanyl group.

Uniqueness

3-(tert-Butylsulfanyl)-4,4-bis(trifluoromethyl)-4H-pyrazole is unique due to the combination of its pyrazole ring with both tert-butylsulfanyl and bis(trifluoromethyl) groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10F6N2S

Molecular Weight

292.25 g/mol

IUPAC Name

3-tert-butylsulfanyl-4,4-bis(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H10F6N2S/c1-6(2,3)18-5-7(4-16-17-5,8(10,11)12)9(13,14)15/h4H,1-3H3

InChI Key

ZPROGTIACCYDPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NN=CC1(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.